Isocarlinoside
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Overview
Description
Preparation Methods
The preparation of Isocarlinoside involves complex synthetic routes that typically require enzyme-catalyzed reactions. One common method is the use of enzymes such as beta-D-xylosidase and sucrose hydrolase to react luteolin with arabinopyranosyl and glucopyranosyl sugars
Chemical Reactions Analysis
Isocarlinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isocarlinoside has several scientific research applications:
Chemistry: It is studied for its unique glycosylation pattern and its potential use in synthetic chemistry.
Biology: The compound is investigated for its role as a metabolite in various biological pathways.
Medicine: Research has shown that it possesses antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Isocarlinoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell proliferation pathways . The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes.
Comparison with Similar Compounds
Isocarlinoside is unique due to its specific glycosylation pattern. Similar compounds include:
Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside: Differing by the sugar moiety at position 8.
Schaftoside: Another C-glycosyl flavone with different glycosylation positions.
Isoschaftoside: Similar structure but with different glycosylation. These compounds share similar biological activities but differ in their specific glycosylation patterns, which can affect their solubility, stability, and bioactivity.
Properties
Molecular Formula |
C26H28O15 |
---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)16-20(35)15(25-22(37)17(32)11(31)6-39-25)19(34)14-10(30)4-12(40-24(14)16)7-1-2-8(28)9(29)3-7/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
InChI Key |
WYYFCTVKFALPQV-VYUBKLCTSA-N |
SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
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